molecular formula C11H16N2O3S B1205316 Phenbutamide CAS No. 3149-00-6

Phenbutamide

Cat. No. B1205316
CAS RN: 3149-00-6
M. Wt: 256.32 g/mol
InChI Key: AFOGBLYPWJJVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenbutamide is a sulfonamide.

Scientific Research Applications

  • Genetic Study Facilitation Phenbutamide is mentioned in the context of facilitating genetic studies. The PhenX Toolkit, developed by RTI International and the National Human Genome Research Institute, includes Phenbutamide as part of a set of measures to standardize data across genomic studies. This standardization aids in replicating and validating studies across various research domains (Hamilton et al., 2011).

  • Neuropsychotropic Research Although not directly about Phenbutamide, related research on Phenibut (β-phenyl-γ-aminobutyric acid HCl), a derivative, has been conducted. This research provides insights into neuropsychotropic drugs, including their structure-activity relationship and pharmacological effects, which can indirectly inform research on Phenbutamide (Lapin, 2006).

  • Cerebral Blood Flow and Endothelial Function A comparative analysis of Phenbutamide's phenyl derivatives on cerebral blood flow and endothelial function was conducted. This study highlights Phenbutamide's relevance in understanding vascular responses and neurological health (Volotova et al., 2013).

  • Nutritional Management in Urea Cycle Disorders Sodium Phenbutyrate, a compound related to Phenbutamide, is utilized in the treatment of urea cycle disorders. This research is significant in understanding how Phenbutamide derivatives can create alternative pathways for nitrogen excretion, impacting amino acid metabolism (Scaglia, 2010).

  • Standardizing Physical Activity and Fitness Assessment Phenbutamide is indirectly related to the standardization of physical activity and fitness assessments in large-scale genetic studies. This is part of the PhenX Toolkit's broader scope, demonstrating Phenbutamide's indirect connection to diverse research areas (Haskell et al., 2012).

  • Enzymatic Characteristics in Drug Metabolism Studies on the sulfation of drugs like phenylephrine by human SULT1A3 allozymes, while not specifically on Phenbutamide, can provide insights into the metabolism of related compounds. This is crucial for understanding how variations in enzyme activity can affect drug efficacy and safety (Bairam et al., 2019).

properties

CAS RN

3149-00-6

Product Name

Phenbutamide

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-butylurea

InChI

InChI=1S/C11H16N2O3S/c1-2-3-9-12-11(14)13-17(15,16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14)

InChI Key

AFOGBLYPWJJVAL-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1

melting_point

131.0 °C

Other CAS RN

3149-00-6

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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